molecular formula C16H22BrNO3 B8149281 tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8149281
M. Wt: 356.25 g/mol
InChI Key: WJVWLMDAGJXXCW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound features a tert-butyl ester group, a brominated phenoxy moiety, and an azetidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name

tert-butyl 3-[(2-bromo-3-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-11-6-5-7-13(14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVWLMDAGJXXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CN(C2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Phenoxy Moiety: The initial step involves the bromination of 3-methylphenol to obtain 2-bromo-3-methylphenol.

    Ether Formation: The brominated phenol is then reacted with an appropriate alkylating agent to form the 2-bromo-3-methylphenoxy moiety.

    Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving suitable precursors.

    Final Coupling: The 2-bromo-3-methylphenoxy moiety is coupled with the azetidine ring under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenoxy moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy moiety and the azetidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((2-chloro-3-methylphenoxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((2-fluoro-3-methylphenoxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((2-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties.

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